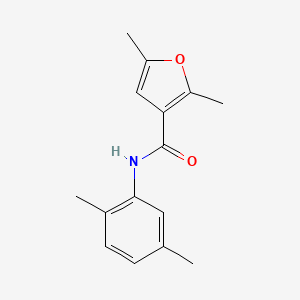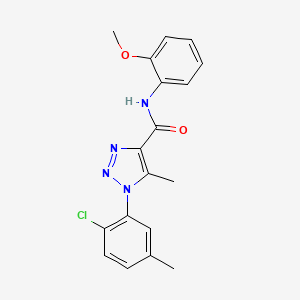
N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as N-DMPC, is a synthetic small molecule that has been widely studied for its potential applications in the field of medicinal chemistry. N-DMPC was first synthesized in the early 1990s, and has since been studied for its potential in a variety of medicinal and laboratory applications.
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in medicinal chemistry and laboratory experiments. In particular, it has been studied for its potential use in the development of drugs for the treatment of cancer, neurological disorders, and HIV/AIDS. Additionally, N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential use as a catalyst in organic synthesis reactions.
Mécanisme D'action
Target of Action
It’s known that similar compounds often interact with specific proteins or receptors in the body to exert their effects .
Mode of Action
It’s suggested that it might involve interactions with its targets, leading to changes at the molecular and cellular levels .
Biochemical Pathways
It’s likely that the compound interacts with various biochemical pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
Similar compounds are often well absorbed and undergo extensive metabolism, with the metabolites being excreted via the kidneys .
Result of Action
It’s likely that the compound exerts its effects at the molecular level, leading to changes in cellular function .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like Oprea1_791223. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. In particular, it is relatively easy to synthesize, and can be used in a variety of reactions. Additionally, its ability to bind to NF-κB and inhibit the activity of cytochrome P450 enzymes makes it a useful tool for studying gene expression and drug metabolism. However, it should be noted that N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has not been extensively studied, so its effects on humans are still largely unknown.
Orientations Futures
N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide has a variety of potential future directions. One potential direction is the development of drugs that utilize N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide as an active ingredient. Additionally, N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide could be used to study the effects of NF-κB binding on gene expression, as well as the effects of cytochrome P450 inhibition on drug metabolism. Finally, N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide could be used in the development of catalysts for organic synthesis reactions.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized using a variety of methods. The most common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboronic acids. This method is widely used due to its high yields and its ability to be used with a variety of substrates. Other methods of synthesis include the Yamaguchi coupling reaction, the Stille coupling reaction, and the Negishi coupling reaction.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-6-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-5-4-6-12(2)17(11)20-18(21)15-10-13-9-14(23-3)7-8-16(13)24-19(15)22/h4-10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPWZQYBRFATKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-(phenylmethylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417027.png)

![1,7-dimethyl-8-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417031.png)


![3-methyl-7-[(3-methylphenyl)methyl]-8-[(2-oxopropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417053.png)

![1-(4-{3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B6417076.png)
![2-[(E)-[(3,5-dibromo-2-hydroxyphenyl)methylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B6417090.png)


![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-(methylamino)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417106.png)